molecular formula C13H13N3O4 B1337488 Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate CAS No. 89392-03-0

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

Cat. No. B1337488
CAS RN: 89392-03-0
M. Wt: 275.26 g/mol
InChI Key: MESPVSMSORHLAX-UHFFFAOYSA-N
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Description

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in various fields, including agriculture and pharmaceuticals. It is an intermediate in the synthesis of antitumor drugs and has been used in the creation of small molecular inhibitors for anti-tumor treatments . The compound has also been explored for its herbicidal activities, although preliminary bioassays indicated no significant herbicidal activities at certain concentrations .

Synthesis Analysis

The synthesis of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate involves multiple steps, starting from basic chemical precursors such as 6-chloropyrimidine-4-amine. The process includes acylation and nucleophilic substitution reactions. The structures of the intermediates and the final product are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Another related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, was synthesized through a reaction involving 2-methanesulfonyl-4,6-dimethoxy pyrimidine, showcasing the versatility of dimethoxypyrimidin-2-yl derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal systems, space groups, and bond angles. For instance, the structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was found to have a monoclinic space group with specific bond angles and dihedrals, indicating a boat-like conformation . These structural analyses are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives has been explored in various contexts. For example, the synthesis of formamide derivatives using a dimethoxypyrimidin-2-yl moiety as a starting material has been reported, although the resulting compounds showed no herbicidal activity . Additionally, the reactivity of dimethoxypyrimidin-2-yl derivatives in the synthesis of fluorescent labeling reagents for carboxylic acids has been investigated, demonstrating the compound's potential in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate and its derivatives are influenced by their molecular structures. For instance, the crystal and molecular structures of methoxyphenyl-N-pyridinylcarbamates, which are structurally related, have been studied to understand their conformational behavior and hydrogen bonding patterns . These properties are essential for predicting the behavior of these compounds in various environments and for their potential applications in drug design and agricultural chemicals.

Scientific Research Applications

Synthesis of Antitumor Agents

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives have been explored for their potential in the synthesis of antitumor drugs. For example, the compound has served as an intermediate in the synthesis of small molecular inhibitors targeting cancer cells. Through steps including acylation and nucleophilic substitution, researchers have synthesized key intermediates for antitumor drug development, optimizing the synthetic methods to improve yields and confirm the structures of intermediates through MS and 1H NMR techniques (Gan et al., 2021).

Molecular Structure and Spectral Studies

The molecular structure and spectra of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives have been studied to understand their chemical properties better. Using density functional theory (B3LYP method) and different basis sets, researchers have determined equilibrium geometry parameters and maximal absorption wavelengths, providing insights into the molecule's symmetry and energy gap. This fundamental knowledge aids in the design of more efficient compounds in various applications (Ding, 2008).

Herbicidal Activity Exploration

Significant research has gone into exploring the herbicidal activities of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives. Various derivatives have been synthesized and tested for their efficacy against weeds, contributing to the development of novel herbicides. Preliminary bioassays have indicated diverse results, from compounds showing no herbicidal activities to others potentially serving as broad-spectrum herbicidal ingredients, demonstrating the chemical's versatility in agricultural applications (Li Yuan-xiang, 2011; Zheng-Min Yang et al., 2008).

Pharmaceutical Prodrug Development

Phenyl carbamates, including derivatives of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, have been evaluated for their potential as prodrug forms. These compounds aim to protect phenolic drugs against first-pass metabolism, enhancing the bioavailability and efficacy of therapeutic agents. Through the synthesis and evaluation of various phenyl carbamate esters, researchers have explored stable and efficient prodrug forms for phenolic drugs, significantly impacting drug delivery systems (Hansen et al., 1992).

Safety And Hazards

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESPVSMSORHLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888694
Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Product Name

Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

CAS RN

89392-03-0
Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Record name Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
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Record name Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester
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Synthesis routes and methods

Procedure details

To a solution of 8.0 g of 2-amino-4,6-dimethoxypyrimidine in 50 ml of tetrahydrofuran are added 4.0 g of phenyl chlorocarbonate and 0.1 g of 4-dimethylaminopyridine, followed by stirring for 17 hours at room temperature. The mixture is allowed to stand overnight and filtered to remove insoluble product and the filtrate is purified by silica gel chromatography (eluent: dichloromethane) to give 4.4 g of the title compound. mp. 118°-119° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
伊藤滋之, 太田一成, 山脇孝博, 石田泰雄 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
MATERIALS AND METHODS 1. Synthesis of Compounds IR spectra were taken on a Shimadzu IR-420 spectrometer. 1H NMR spectra were recorded at 200 MHz on a Bruker AC-200P …
Number of citations: 3 jlc.jst.go.jp
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 4 efsa.onlinelibrary.wiley.com
石田泰雄, 吉川治利, 太田一成, 熊崎安襄 - Journal of Pesticide Science, 1996 - jlc.jst.go.jp
イマゾスルフロン (Imazosulfuron) は 武田薬品工業 (株) によって開発 されたスルポニル尿素系除草剤である. 十数年前, 日本の水 田には多種の除草剤が使用され, 通例, 初期剤・中期剤の体系処理…
Number of citations: 11 jlc.jst.go.jp
K Hirai, A Uchida, R Ohno - Herbicide classes in development: mode of …, 2002 - Springer
Practical herbicides are classified into several groups according to their mode of action by the Herbicide Resistance Action Committee (HRAC) in cooperation with the Weed Science …
Number of citations: 47 link.springer.com
伊藤滋之, 太田一成, 山脇孝博… - Journal of Pesticide …, 2001 - jstage.jst.go.jp
イミダゾ [1, 2-a] ピリジン環を有するスルホニル尿素系化合物の畑地雑草に対する除草活性を調べたところ, 縮合環上 2 位にメチルスルホニル基を有する化合物が興味ある活性を示した. そこでその…
Number of citations: 4 www.jstage.jst.go.jp
石田泰雄, 吉川治利, 太田一成… - Journal of Pesticide …, 1996 - jstage.jst.go.jp
イマゾスルフロン (Imazosulfuron) は 武田薬品工業 (株) によって開発 されたスルポニル尿素系除草剤である. 十数年前, 日本の水 田には多種の除草剤が使用され, 通例, 初期剤・中期剤の体系処理…
Number of citations: 2 www.jstage.jst.go.jp

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